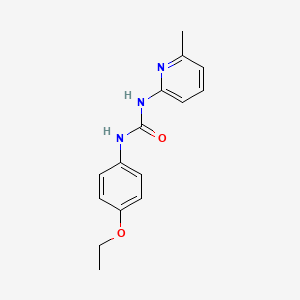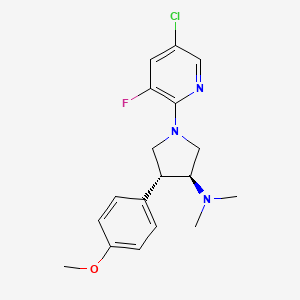
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPM-2750, is a chemical compound that has been studied for its potential use as a therapeutic agent in various diseases. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting the activity of several kinases, including JAK2, FLT3, and RET. These kinases play a crucial role in the proliferation and survival of cancer cells, as well as in the regulation of inflammation and neurodegeneration. By inhibiting these kinases, N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can potentially block the growth and survival of cancer cells, reduce inflammation, and prevent neurodegeneration.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activity of several kinases, reduce the proliferation and survival of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific pathways. However, one limitation is that the compound may have off-target effects on other kinases, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its safety and efficacy in clinical trials. Additionally, future studies can focus on optimizing the synthesis and formulation of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea to improve its pharmacokinetic properties and therapeutic potential.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-chloro-6-methylpyridine to form N-(4-ethoxyphenyl)-6-methyl-2-pyridinamine. This intermediate is then reacted with urea in the presence of a catalyst to produce N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting the activity of several kinases that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-9-7-12(8-10-13)17-15(19)18-14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQWFYIRKCUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)


![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)

![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)

![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)